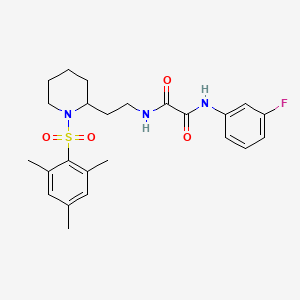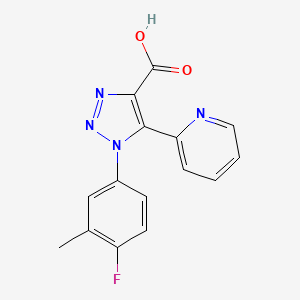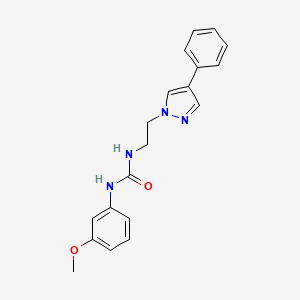![molecular formula C10H10F3N3O B2361397 2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine CAS No. 2202295-92-7](/img/structure/B2361397.png)
2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Acaricidal Activity
Previous studies have highlighted the synthesis of new fluorinated pyrazoles, including analogs to Tebufenpyrad, a commercial acaricide. These compounds, synthesized through regioselective pyrazole formation from 1,3-diketone with methylhydrazine, exhibit strong acaricidal activity, comparable or superior to commercial compounds (Fustero et al., 2008).
Building Blocks in Medicinal Chemistry
Fluorinated pyrazoles bearing additional functional groups are valuable as building blocks in medicinal chemistry. A synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines (Surmont et al., 2011).
Ligands for Metal Complexes
The synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions have been explored. These complexes have potential applications in catalysis and materials science (Budzisz et al., 2004).
Green Synthesis Approaches
Green, solvent-free synthesis methods for pyrazoles and related compounds have been developed, emphasizing the importance of environmentally friendly chemical processes. These methods allow for the efficient synthesis of complex heterocycles without the need for harmful solvents (Al-Matar et al., 2010).
Novel Heterocyclic Hybrids
Research into novel heterocyclic hybrids targeting dihydrofolate reductase combines pyrazole structures with other active moieties, demonstrating the versatility of these compounds in drug discovery and development (Othman et al., 2020).
Propiedades
IUPAC Name |
2-methyl-4-(1,1,1-trifluoropropan-2-yloxy)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-6-5-8-9(14-3-4-16(8)15-6)17-7(2)10(11,12)13/h3-5,7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHYYYPWWSKOCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OC(C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2361315.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2361319.png)


![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)

![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)

![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)




